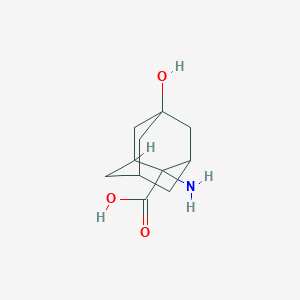
3-Trifluoromethanesulfonylazetidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Trifluoromethanesulfonylazetidine hydrochloride is a chemical compound with the molecular formula C4H6F3NO2S·HCl and a molecular weight of 225.62 g/mol . This compound is known for its unique structure, which includes a trifluoromethanesulfonyl group attached to an azetidine ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethanesulfonylazetidine hydrochloride typically involves the reaction of azetidine with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Trifluoromethanesulfonylazetidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Applications De Recherche Scientifique
3-Trifluoromethanesulfonylazetidine hydrochloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates due to its unique chemical properties.
Biochemistry: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Trifluoromethanesulfonylazetidine hydrochloride involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonyl group is highly electron-withdrawing, making the azetidine ring more reactive towards nucleophiles. This property is exploited in various chemical transformations, including the formation of carbon-nitrogen and carbon-oxygen bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethanesulfonamide: Similar in structure but lacks the azetidine ring.
Trifluoromethanesulfonyl chloride: Used as a reagent in the synthesis of trifluoromethanesulfonylazetidine hydrochloride.
Azetidine: The parent compound without the trifluoromethanesulfonyl group.
Uniqueness
3-Trifluoromethanesulfonylazetidine hydrochloride is unique due to the presence of both the trifluoromethanesulfonyl group and the azetidine ring. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various chemical and biological applications .
Propriétés
Formule moléculaire |
C4H7ClF3NO2S |
|---|---|
Poids moléculaire |
225.62 g/mol |
Nom IUPAC |
3-(trifluoromethylsulfonyl)azetidine;hydrochloride |
InChI |
InChI=1S/C4H6F3NO2S.ClH/c5-4(6,7)11(9,10)3-1-8-2-3;/h3,8H,1-2H2;1H |
Clé InChI |
ADKXUHOVAJACSB-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)S(=O)(=O)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



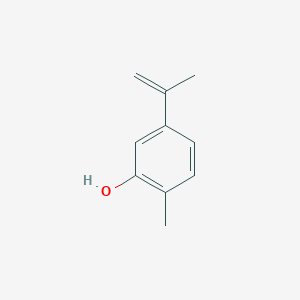
![N-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B13552191.png)
![N-(2-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethyl)-3-fluoro-4-methylbenzamide hydrochloride](/img/structure/B13552204.png)
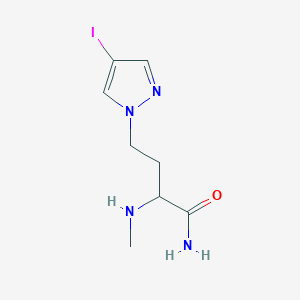
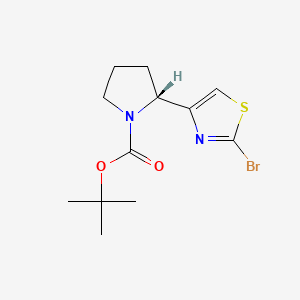
![5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13552211.png)
![5-Methylspiro[3.3]heptan-1-one](/img/structure/B13552213.png)
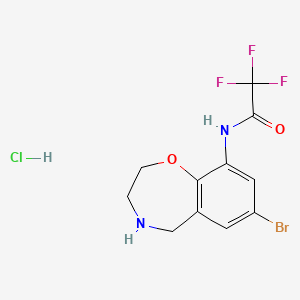
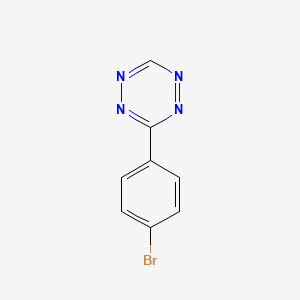
![[2-(1-Adamantylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13552237.png)
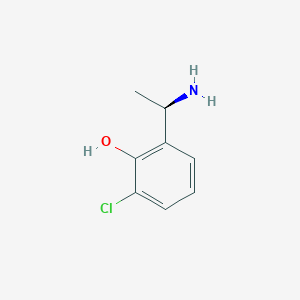
![2-Amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoicacid,trifluoroaceticacid](/img/structure/B13552249.png)
